![molecular formula C7H10FNO B2435953 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one CAS No. 2375273-58-6](/img/structure/B2435953.png)

5-Fluoro-3-azabicyclo[3.2.1]octan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

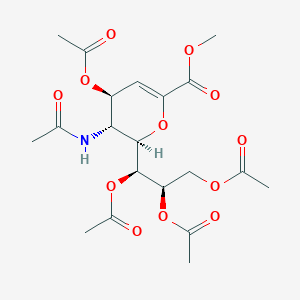

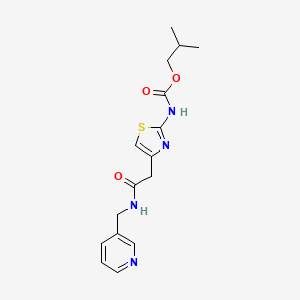

5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is a chemical compound . It is also known as 5-fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid .

Synthesis Analysis

The synthesis of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one and similar compounds has been a subject of research . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of this compound, is the central core of the family of tropane alkaloids . The synthesis of this structure in a stereoselective manner has attracted attention from many research groups worldwide .Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is complex, with a bicyclic structure that includes a seven-membered ring . The structure also includes a fluorine atom, which is likely to influence its chemical properties .Aplicaciones Científicas De Investigación

Biotransformation and Metabolic Pathways

- A study by Słoczyńska et al. (2018) examined the metabolism of a related compound, a novel 5-HT7 receptor antagonist with antidepressant-like properties, using microsomes and microbial models. They identified multiple metabolites and predicted the compound to be a high-clearance agent, indicating its rapid metabolism in the body Słoczyńska et al., 2018.

Chemical Synthesis and Rearrangements

- Krow et al. (2004, 2008) and others have conducted studies on the synthesis and rearrangements of similar azabicyclo[3.2.1]octane derivatives. These studies have led to the creation of novel compounds with various functional groups, demonstrating the flexibility and utility of this chemical framework in synthetic chemistry Krow et al., 2004; Krow et al., 2008.

Application in Medicinal Chemistry

- Profeta et al. (2010) explored the synthesis of 5-aryl 2-azabicyclo[3.2.1]octane derivatives, highlighting their potential as triple re-uptake inhibitors with significant medicinal chemistry applications Profeta et al., 2010.

Asymmetric Synthesis and Stereochemistry

- Martens and Lübben (1991) focused on the enantiomerically pure bicyclic pyrrolidine derivatives, which are vital for asymmetric syntheses in organic chemistry Martens & Lübben, 1991.

Pharmaceutical Imaging and Receptor Studies

- Luo et al. (1996) investigated azabicyclo[3.2.1]octane derivatives as potential ligands for studying muscarinic receptor density using positron emission tomography, showing their relevance in neuroimaging and receptor research Luo et al., 1996.

Propiedades

IUPAC Name |

5-fluoro-3-azabicyclo[3.2.1]octan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FNO/c8-7-2-1-5(3-7)6(10)9-4-7/h5H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRWUMSYEIAVJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C(=O)NC2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,3-Difluorocyclobutyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2435872.png)

![[(3,4-Difluorophenyl)thio]acetic acid](/img/structure/B2435874.png)

![1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2435879.png)

![ethyl 3-methyl-1-(4-methylbenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435886.png)

![[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2435892.png)

![N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2435893.png)